molecular formula C16H17NO B5094790 n-(Biphenyl-2-yl)-2-methylpropanamide CAS No. 17261-12-0

n-(Biphenyl-2-yl)-2-methylpropanamide

Cat. No.: B5094790
CAS No.: 17261-12-0
M. Wt: 239.31 g/mol
InChI Key: AASQSYFHIKUNTB-UHFFFAOYSA-N
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Description

N-(Biphenyl-2-yl)-2-methylpropanamide is a synthetic organic compound featuring a biphenyl core structure, which is a privileged scaffold in medicinal chemistry. The biphenyl moiety is commonly investigated for its ability to interact with various biological targets, particularly proteins and enzymes, making derivatives of this scaffold highly valuable in drug discovery research . While the specific profile of this compound is still being characterized, biphenyl-based structures have demonstrated significant research potential in several areas. Recent studies highlight their application in developing novel androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer . Furthermore, the biphenyl scaffold is a key structural element in the design of potent negative allosteric modulators (NAMs) for the NMDA receptor, with potential implications for researching central nervous system disorders . It also serves as a core structure in antagonists for the TRPM8 ion channel, which is a target for investigating neuropathic pain and sensory neuropathies . Researchers value this compound for its potential to serve as a key intermediate or building block in the synthesis of more complex bioactive molecules. Its structure allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-methyl-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)16(18)17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASQSYFHIKUNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301613
Record name n-(biphenyl-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17261-12-0
Record name NSC144968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(biphenyl-2-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-2-yl)-2-methylpropanamide typically involves the coupling of biphenyl derivatives with appropriate amide precursors. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form the biphenyl structure .

Industrial Production Methods

Industrial production of biphenyl compounds often employs catalytic coupling reactions due to their efficiency and scalability. The Suzuki-Miyaura coupling is particularly favored in industrial settings due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, physicochemical properties, and research findings for n-(Biphenyl-2-yl)-2-methylpropanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties/Bioactivity References
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₄H₂₂FNO₂ 375.44 2-fluoro-biphenyl, amphetamine-derived N DCC-mediated amidation High yield (82%), characterized via IR, UV, HPLC
N-(2,3-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide C₂₃H₂₂FNO 347.42 2,3-dimethylphenyl, 2-fluoro-biphenyl Not specified Potential COX inhibition (inferred from flurbiprofen analog)
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide C₂₆H₂₂FNO₃ 431.46 4-methylcoumarin, 2-fluoro-biphenyl DCC coupling Enhanced fluorescence, antitumor activity studies
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₉H₂₉NO₂ 423.55 6-methoxynaphthyl, diphenylethyl Carbodiimide activation High lipophilicity, naproxen analog

Key Findings and Implications

Aromatic Substituents :

  • Coumarin derivatives (e.g., ) exhibit fluorescence and extended π-conjugation, enabling applications in bioimaging or as probes for enzyme binding.
  • Methoxynaphthalenyl groups (e.g., ) increase molecular weight and lipophilicity, aligning with NSAID-like pharmacokinetic profiles.

Synthesis Efficiency : DCC-mediated amidation achieves high yields (>80%) for most analogs, underscoring its reliability for propanamide synthesis .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
AcylationHATU, DIPEA, DMF, 25°C72–8995–98
PurificationEthyl acetate/hexane recrystallization>95

Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?

Answer:
Density-functional theory (DFT) calculations model electron density distribution and local kinetic energy to predict sites prone to nucleophilic/electrophilic attack. For example:

  • Electron-deficient regions (e.g., biphenyl aromatic system) favor electrophilic substitution.
  • Amide group reactivity : The carbonyl carbon’s electrophilicity is quantified via Fukui indices .
    Experimental validation involves comparing DFT-predicted reaction pathways with HPLC-monitored outcomes .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., biphenyl protons at δ 7.2–7.6 ppm, amide proton at δ 6.8–7.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.31) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

Answer:
Case Study : Chlorination at the biphenyl ring (e.g., 3-chloro substitution) enhances binding to enzyme active sites (e.g., FPR2 receptor) by increasing hydrophobic interactions.

  • Data : IC₅₀ values decrease from 12 µM (unmodified) to 3.5 µM (3-chloro derivative) in anti-inflammatory assays .
  • Methodology :
    • Molecular docking : AutoDock Vina simulates ligand-receptor interactions.
    • In vitro validation : ELISA measures TNF-α suppression in macrophages .

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentTargetIC₅₀ (µM)MechanismSource
NoneFPR212.0Partial agonist
3-ClFPR23.5Full antagonist
4-OCH₃AR8.2Competitive inhibition

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Waste disposal : Neutralize acidic/byproduct waste before disposal .

Advanced: How can crystallography resolve contradictions in reported bioactivity data across analogs?

Answer:
X-ray crystallography (using SHELX programs ) determines 3D structures to identify conformational differences. For example:

  • Adamantane derivatives : A 0.5 Å shift in amide orientation alters binding to potassium channels, explaining 10-fold potency variations .
  • Validation : Compare experimental crystal structures with docking poses to reconcile discrepancies in IC₅₀ values .

Basic: What are the primary metabolic pathways of this compound in hepatic models?

Answer:

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the biphenyl ring (major) and amide hydrolysis (minor).
  • Phase II metabolism : Glucuronidation of hydroxylated metabolites.
  • Method : LC-MS/MS analysis of rat hepatocyte lysates identifies metabolites .

Advanced: How to design experiments to differentiate allosteric vs. orthosteric binding modes?

Answer:

  • Kinetic assays : Measure binding rates (surface plasmon resonance) – allosteric modulators show slower association .
  • Mutagenesis : Introduce mutations at predicted allosteric sites (e.g., FPR2 transmembrane domain) and assess activity loss .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) distinguishes entropy-driven (allosteric) vs. enthalpy-driven (orthosteric) binding .

Basic: How stable is this compound under varying pH conditions?

Answer:

  • pH 2–6 : Stable (>90% intact after 24 hrs).
  • pH >8 : Amide hydrolysis occurs, degrading 40% of the compound in 12 hrs.
  • Method : Stability assessed via HPLC at 25°C .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent stoichiometry) using response surface methodology .
  • Quality control : Implement NMR-based identity tests and HPLC purity checks for each batch .

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